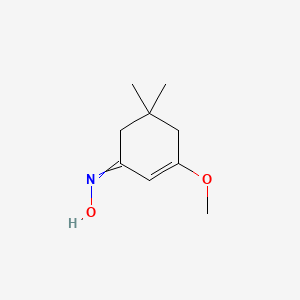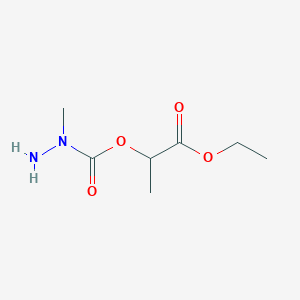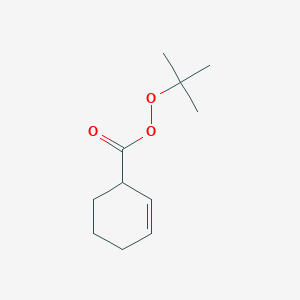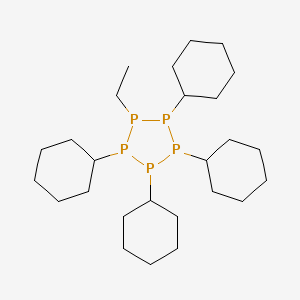
Tetracyclohexyl(ethyl)pentaphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclohexyl(ethyl)pentaphospholane is a complex organophosphorus compound characterized by its unique structure, which includes four cyclohexyl groups and one ethyl group attached to a pentaphospholane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclohexyl(ethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with ethylphosphine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the pentaphospholane ring. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound, which is crucial for its applications in various industries .
化学反応の分析
Types of Reactions
Tetracyclohexyl(ethyl)pentaphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state phosphines.
Substitution: The cyclohexyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, which have diverse applications in catalysis, materials science, and organic synthesis .
科学的研究の応用
Tetracyclohexyl(ethyl)pentaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
作用機序
The mechanism of action of tetracyclohexyl(ethyl)pentaphospholane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Similar compounds to tetracyclohexyl(ethyl)pentaphospholane include other organophosphorus compounds such as triphenylphosphine, triethylphosphine, and tetraphenylphosphonium salts .
Uniqueness
What sets this compound apart from these similar compounds is its unique pentaphospholane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
特性
CAS番号 |
63830-63-7 |
|---|---|
分子式 |
C26H49P5 |
分子量 |
516.5 g/mol |
IUPAC名 |
1,2,3,4-tetracyclohexyl-5-ethylpentaphospholane |
InChI |
InChI=1S/C26H49P5/c1-2-27-28(23-15-7-3-8-16-23)30(25-19-11-5-12-20-25)31(26-21-13-6-14-22-26)29(27)24-17-9-4-10-18-24/h23-26H,2-22H2,1H3 |
InChIキー |
PMVJLQHCTPIOFP-UHFFFAOYSA-N |
正規SMILES |
CCP1P(P(P(P1C2CCCCC2)C3CCCCC3)C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


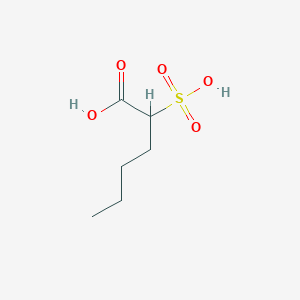
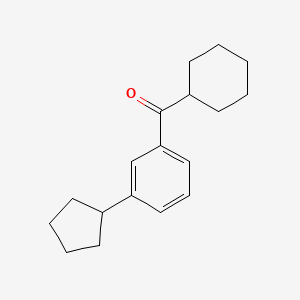

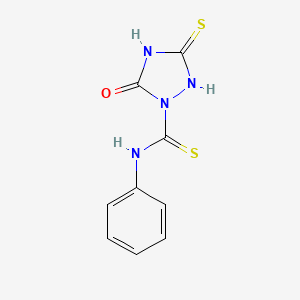
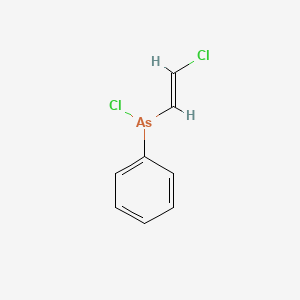
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
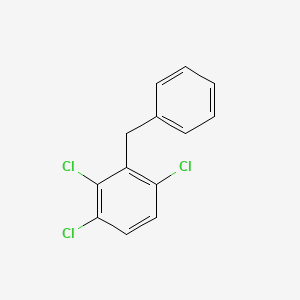
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
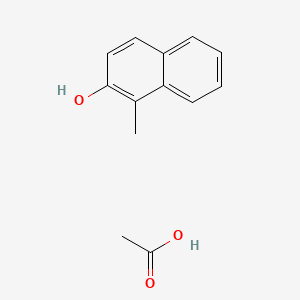
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)

